molecular formula C7H3BrF2O B2370111 3-Bromo-2,5-difluorobenzaldehyde CAS No. 112279-64-8

3-Bromo-2,5-difluorobenzaldehyde

Cat. No. B2370111
M. Wt: 221.001
InChI Key: TVCPYZKOMHPTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,5-difluorobenzaldehyde consists of a benzene ring substituted with bromo and difluoro groups, and an aldehyde group . The exact mass of the molecule is 219.933533 Da .


Physical And Chemical Properties Analysis

3-Bromo-2,5-difluorobenzaldehyde has a molecular weight of 220.999 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 228.6±35.0 °C at 760 mmHg . The flash point is 92.1±25.9 °C .

Scientific Research Applications

Gas Chromatography Applications

3-Bromo-2,5-difluorobenzaldehyde is relevant in gas chromatography, a technique for separating and analyzing compounds. For instance, 3-bromo-4-hydroxybenzaldehyde, a related compound, has been effectively separated and determined using gas chromatography, demonstrating precision and accuracy in analysis (Shi Jie, 2000).

Synthetic Chemistry

This compound plays a crucial role in synthetic chemistry, particularly in the field of bromovinyl aldehyde chemistry. It is used as a tool for constructing various compounds with potential biological and medicinal applications, often under palladium-catalyzed conditions (Munmun Ghosh & J. Ray, 2017).

Friedländer Condensation

It is involved in the Friedländer condensation process. For example, nitration of 3-bromobenzaldehyde followed by reduction yields derivatives that can undergo this condensation, leading to novel compounds (Yi Hu, Gang Zhang, & R. Thummel, 2003).

Environmental Applications

In environmental science, derivatives of this compound, such as bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, have been used for preconcentrating trace amounts of copper ions in water samples, demonstrating its utility in trace metal analysis (S. Fathi & M. Yaftian, 2009).

Optical Properties

The compound and its derivatives are also studied for their optical properties. For instance, bromine substitution on similar compounds has been found to affect linear and nonlinear optical responses, indicating potential applications in materials science (Antônio S. N. Aguiar et al., 2022).

Antioxidant Activity

Some derivatives, such as 3-bromo-4,5-dihydroxybenzaldehyde, exhibit significant antioxidant activity, suggesting potential for development into medicines or food antioxidants (Wang Zonghua, 2012).

Dermatological Research

In dermatological research, certain derivatives have shown protective effects on skin cells against oxidative damage, indicating potential therapeutic applications (Yea Seong Ryu et al., 2019).

Catalysis

Compounds derived from 3-bromo-2,5-difluorobenzaldehyde have been used as catalysts. For example, a tetra-nuclear Zn(II) complex derived from a 3-bromo-2-hydroxybenzaldehyde derivative has been synthesized and applied as a catalyst in the oxidation of benzyl alcohol (L. Wang et al., 2021).

Safety And Hazards

3-Bromo-2,5-difluorobenzaldehyde should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only in a well-ventilated area . In case of skin or eye contact, wash with copious amounts of water and seek medical attention if irritation persists .

properties

IUPAC Name

3-bromo-2,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCPYZKOMHPTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-difluorobenzaldehyde

Synthesis routes and methods I

Procedure details

4-amino-3-bromo-2,5-difluorobenzaldehyde (3.4 g, 14.3 mmol) was dissolved in acetic acid (18 mL) before addition of hypophosphoric acid (50% in water, 39 mL). A solution of sodium nitrite (1.4 eq, 1.4 g) in water (8 mL) was then added dropwise under ice-cooling. After stirring at rt for 2 h, the reaction mixture was poured onto a mixture ice/water and the aqueous phase extracted with DCM. The combined organic phases were dried over sodium sulfate and evaporated. A column chromatography (0 to 10% ethyl acetate in petroleum ether) afforded 3-bromo-2,5-difluorobenzaldehyde (1.3 g, 6.3 mmol, 44%). 1H NMR (d6-DMSO) δ 10.15-10.12 (m, 1H), 8.13 (ddd, J=8.0, 5.0, 3.0 Hz, 1H), 7.66 (ddd, J=8.0, 5.0, 3.0 Hz, 1H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of AcOH is stirred until homogenous and 188 mL of 50-52% aqueous hypophosphorous acid is added. Next a solution of 6.8 g of NaNO2 in 38 mL of H2O is added dropwise over 15 minutes with ice cooling to maintain a temperature of 15°-20° C. The ice bath is removed and stirring continued for 1 hour. the reaction mixture is poured into 1 L of ice/H2O and extracted with 3×300 mL of CH2Cl2. The CH2Cl2 extracts are washed with H2O, 2×10% NaOH, and 2×H2O (250 mL each), dried with Na2SO4 and concentrated in vacuo to give 13.32 g (80% yield) of 3-bromo-2,5-difluorobenzaldehyde, m.p. 36°-38° C. Recrystallization from Et2O/hexane furnishes the title compound melting at 37°-40° C. with M+1 ions at 221 and 223 in the mass spectrum.
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
reactant
Reaction Step One
Quantity
188 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Quantity
38 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.